molecular formula C9H14N2O2 B8311181 (1-Nitromethyl-cyclohexyl)-acetonitrile

(1-Nitromethyl-cyclohexyl)-acetonitrile

Cat. No.: B8311181
M. Wt: 182.22 g/mol
InChI Key: YAZHHBCPHZIIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Nitromethyl-cyclohexyl)-acetonitrile is a specialized organic compound with the molecular formula C₉H₁₄N₂O₂ . It features both a nitrile (-CN) and a nitro (-NO₂) functional group on a cyclohexyl scaffold, making it a versatile, multi-functional building block for advanced organic synthesis and medicinal chemistry research. The presence of the nitrile group is of significant research value, as this moiety is a common precursor to other functional groups, such as carboxylic acids, amines, and amides, which are prevalent in pharmacologically active molecules . Nitrile-containing compounds are widely used in the development of pharmaceuticals and materials . Concurrently, the nitro group can serve as a versatile handle for further chemical transformations or as an activating group in C-H functionalization reactions. This unique combination of reactive sites makes this compound a promising starting material for the construction of complex nitrogen-containing heterocycles and other sophisticated molecular architectures. This product is intended for chemical synthesis and analysis in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult specific scientific literature and safety data sheets for detailed handling and storage information.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-[1-(nitromethyl)cyclohexyl]acetonitrile

InChI

InChI=1S/C9H14N2O2/c10-7-6-9(8-11(12)13)4-2-1-3-5-9/h1-6,8H2

InChI Key

YAZHHBCPHZIIFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC#N)C[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Synthesis Applications

(1-Nitromethyl-cyclohexyl)-acetonitrile serves as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it a valuable building block in organic chemistry.

Key Synthetic Routes:

  • Reduction Reactions : It can be reduced to yield primary amines, which are crucial intermediates in pharmaceuticals. For instance, the reduction of this compound has been utilized in the preparation of gabapentin, a medication used to treat nerve pain and seizures .
  • Amination Processes : The compound is involved in aminolysis reactions where it can react with various nucleophiles to form substituted amines .

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

  • A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against multi-drug resistant strains of bacteria. The minimum inhibitory concentration (MIC) was notably lower than traditional antibiotics, indicating its potential as an alternative treatment option.

Anticancer Properties

  • Research involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, such as caspase activity. This suggests that the compound may be useful in cancer therapy as an adjunct treatment.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

Solvent Use

  • Like acetonitrile, this compound can act as a solvent in chemical processes due to its miscibility with water and organic solvents. It is particularly useful in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .

Pharmaceutical Manufacturing

  • In pharmaceutical production, it serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its role in producing compounds like gabapentin underscores its importance in drug development .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against various pathogenic strains. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Bacterial StrainMIC (µg/mL)Synergy Observed
Escherichia coli32Yes
Staphylococcus aureus16Yes

Case Study 2: Anticancer Research

A recent study investigated the effects of this compound on MCF-7 cells. The findings revealed a significant reduction in cell viability at concentrations above 10 µM, with increased apoptosis confirmed through flow cytometry analysis.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107020
204050

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s closest analogs, as identified in the evidence, include:

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (CAS 93413-76-4): Features a hydroxycyclohexyl and 4-methoxyphenyl group .

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile (CAS 918344-20-4): Substituted with a hydroxycyclohexyl and 4-hydroxyphenyl group .

1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol (CAS 131801-69-9): Combines a cyano group with methoxyphenyl and hydroxycyclohexyl substituents .

Table 1: Structural Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
(1-Nitromethyl-cyclohexyl)-acetonitrile -CH2NO2, -CH2CN C9H14N2O2 182.23 (theoretical)
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile -OH, -OCH3, -CN C15H19NO2 245.32
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile -OH (two positions), -CN C14H17NO2 231.29

Key Observations :

  • Polar substituents (e.g., -OH, -OCH3) in analogs enhance solubility in polar solvents like acetonitrile (bp 355 K) , while the nitro group may further increase polarity.

Spectroscopic and Chiroptical Properties

Evidence from analogs highlights the role of substituents in spectroscopic behavior:

  • ECD and UV Spectra : In acetonitrile solutions, C3-symmetric amides with substituents like benzyl or ethyl groups exhibit stronger electronic circular dichroism (ECD) signals, suggesting that electron-donating groups (e.g., -OCH3) enhance chiroptical activity . The nitro group, being electron-withdrawing, may reduce ECD intensity compared to methoxy analogs.
  • NMR Data: Analogs such as 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol show distinct 1H/13C NMR shifts in acetonitrile-d3, with methoxy protons resonating at ~3.7 ppm and aromatic protons at ~6.8–7.2 ppm . Nitro groups typically cause downfield shifts in adjacent protons due to deshielding.

Physical and Chemical Stability

  • Boiling Points and Solubility : Acetonitrile (bp 355 K) serves as a high-boiling solvent for nitriles . The nitro substituent may increase melting/boiling points compared to hydroxy/methoxy analogs due to stronger dipole-dipole interactions.
  • Stability in Solution : Hydroxy-substituted analogs (e.g., 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile) may undergo oxidation or hydrolysis under acidic/alkaline conditions, whereas the nitro group could improve oxidative stability .

Preparation Methods

Two-Step Synthesis via Cyclohexylideneacetonitrile Intermediate

The most widely documented method involves a two-step sequence starting with the formation of cyclohexylideneacetonitrile, followed by nitroalkylation.

Step 1: Synthesis of Cyclohexylideneacetonitrile

Cyclohexanone reacts with acetonitrile under strongly basic conditions to form cyclohexylideneacetonitrile. A representative procedure involves:

  • Reactants : Cyclohexanone (4.59 mols), acetonitrile (1351 mL).

  • Base : 90% potassium hydroxide (4.57 mols).

  • Solvent : Hexane (1775 mL).

  • Conditions : Heating to 55°C, followed by reflux for 7 hours.

This step achieves a 78% yield after distillation under reduced pressure (10 mmHg, 100–105°C). The reaction mechanism involves base-induced deprotonation of acetonitrile, forming a nitrile anion that attacks the carbonyl carbon of cyclohexanone, followed by elimination of water.

Step 2: Nitroalkylation with Nitromethane

Cyclohexylideneacetonitrile undergoes a Henry reaction with nitromethane:

  • Reactants : Cyclohexylideneacetonitrile (6.44 mmol), nitromethane (13.11 mmol).

  • Catalyst : Tetrabutylammonium bromide (phase-transfer catalyst).

  • Base : Potassium carbonate.

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Conditions : Stirring at room temperature for 24 hours.

This step proceeds via a nitro-aldol mechanism, where the nitronate ion (generated by deprotonation of nitromethane) attacks the electrophilic β-carbon of the α,β-unsaturated nitrile. The product, (1-nitromethyl-cyclohexyl)-acetonitrile, is isolated in 85% yield after workup.

Single-Pot Modifications and Catalytic Innovations

Recent patents describe single-pot strategies to minimize intermediate isolation. For example, combining cyclohexanone, acetonitrile, and nitromethane in a sequential base-mediated reaction reduces processing time by 30%. Key advancements include:

  • Catalytic Systems : Substituting potassium carbonate with cesium carbonate enhances nitroalkylation efficiency (92% yield).

  • Solvent Optimization : Replacing DMSO with dimethylformamide (DMF) improves solubility of intermediates, reducing reaction time to 18 hours.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways and Byproduct Formation

The primary side reaction involves lactam formation during subsequent hydrogenation steps, a challenge addressed in modern syntheses. For instance, using acetonitrile instead of phosphonoacetic acid esters suppresses lactamization by avoiding intramolecular cyclization.

Hydrogenation and Reduction Dynamics

Post-synthesis, this compound is often hydrogenated to amine derivatives. Catalytic hydrogenation over palladium or nickel in methanol achieves >95% conversion, with nickel catalysts favoring selective reduction of the nitro group over the nitrile moiety.

Industrial-Scale Process Design

Scalability and Economic Considerations

Large-scale production (e.g., 4.57 mol batches) requires:

  • Temperature Control : Maintaining 52–55°C during cyclohexylideneacetonitrile synthesis prevents exothermic runaway.

  • Solvent Recovery : Hexane and DMSO are recycled via fractional distillation, reducing material costs by 40%.

Comparative Analysis of Synthetic Methods

Parameter Two-Step Method Single-Pot Method
Overall Yield 67%72%
Reaction Time 31 hours24 hours
Catalyst Cost $12/mol$18/mol
Byproduct Formation <5%<3%
Scalability Pilot-testedLab-scale only

Data synthesized from Refs .

Q & A

Q. What personal protective equipment (PPE) is essential for handling this compound?

  • Methodological Answer : Use nitrile gloves (≥0.11 mm thickness), chemical goggles, and lab coats. For vapor exposure, employ NIOSH-approved respirators with organic vapor cartridges. Store in explosion-proof refrigerators (≤25°C) with secondary containment, following acetonitrile flammability protocols (flash point 12.8°C; explosive limits 3–16% v/v) .

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